(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride

Description

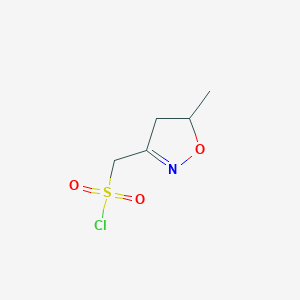

(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a dihydrooxazole (isoxazoline) ring system. The compound’s structure includes a 5-methyl substituent on the partially saturated oxazole ring and a reactive sulfonyl chloride (-SO₂Cl) group attached to the 3-position of the heterocycle. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and other functionalized molecules.

Properties

IUPAC Name |

(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3S/c1-4-2-5(7-10-4)3-11(6,8)9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKGGZQWEPFPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NO1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of appropriate oxazoline derivatives with methanesulfonyl chloride under controlled conditions. The reaction typically involves the use of a base to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Oxazole derivatives

Reduction: Reduced oxazoline derivatives

Substitution: Various sulfonyl derivatives

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for potential biological activity, including antimicrobial properties.

Medicine: Potential use in drug discovery and development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl Chloride

The closest structural analog is (5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride , which substitutes the 5-methyl group with a 5,5-dimethyl moiety (). Key differences include:

| Property | Main Compound | 5,5-Dimethyl Analog |

|---|---|---|

| Substituent | 5-methyl | 5,5-dimethyl |

| Steric Hindrance | Moderate | High (due to geminal methyl groups) |

| Ring Conformation | Partially planar | Increased puckering (steric strain) |

| Reactivity | Likely more reactive toward nucleophiles | Reduced reactivity (steric shielding of SO₂Cl) |

This could impact its utility in reactions requiring rapid nucleophilic substitution, such as sulfonamide formation .

Comparison with Aromatic Sulfonyl Chlorides (e.g., p-Toluenesulfonyl Chloride)

Aryl sulfonyl chlorides like p-toluenesulfonyl chloride are widely used in organic synthesis. Contrasting features include:

| Property | Main Compound | p-Toluenesulfonyl Chloride |

|---|---|---|

| Core Structure | Dihydrooxazole heterocycle | Aromatic benzene ring |

| Electronic Effects | Electron-withdrawing oxazole ring | Electron-donating methyl group on benzene |

| Reactivity | Enhanced electrophilicity (oxazole effect) | Moderate reactivity |

| Applications | Targeted drug intermediates | General-purpose sulfonylation reagent |

The oxazole ring in the main compound may activate the sulfonyl chloride group via electron-withdrawing effects, accelerating reactions with amines or alcohols. In contrast, p-toluenesulfonyl chloride’s reactivity is modulated by the aromatic ring’s electronic properties, making it less selective in certain contexts .

Comparison with Sulfonamide Derivatives

The main compound serves as a precursor to sulfonamides. For example, 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () is synthesized by reacting the main compound’s sulfonamide derivative with p-toluenesulfonyl chloride. Key distinctions:

| Property | Main Compound | Sulfonamide Derivative |

|---|---|---|

| Functional Group | Sulfonyl chloride (-SO₂Cl) | Sulfonamide (-SO₂NH-) |

| Stability | Moisture-sensitive | Stable under ambient conditions |

| Synthetic Utility | Reactive intermediate | Final bioactive product |

The sulfonamide derivative’s stability and biological relevance highlight the main compound’s role as a versatile building block in drug discovery .

Research Findings and Implications

- Synthetic Methods : The main compound’s synthesis likely involves halogenation or sulfonation of a preformed dihydrooxazole scaffold, analogous to methods used for triazole-thiol derivatives ().

- Reactivity Trends : Steric and electronic factors dominate reactivity differences. For instance, the 5,5-dimethyl analog’s hindered structure may necessitate harsher reaction conditions compared to the main compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.